N-[2-(phenylsulfanyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide
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Overview
Description
N-[2-(phenylsulfanyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenylsulfanyl group, a tetraazolylmethyl group, and a cyclohexylacetamide backbone, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(phenylsulfanyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the phenylsulfanyl intermediate: This step involves the reaction of a phenylsulfanyl halide with an appropriate nucleophile to form the phenylsulfanyl intermediate.
Cyclohexylacetamide formation: The cyclohexylacetamide backbone is synthesized through the reaction of cyclohexylamine with acetic anhydride under controlled conditions.
Tetraazolylmethyl group introduction: The tetraazolylmethyl group is introduced through a cyclization reaction involving an azide and an alkyne in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(phenylsulfanyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like thiols or amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(phenylsulfanyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(phenylsulfanyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with thiol-containing enzymes, while the tetraazolylmethyl group can form coordination complexes with metal ions. These interactions can modulate enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide: Similar structure with additional methoxy and fluorine groups.
4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide: Contains a sulfonamide group instead of the tetraazolylmethyl group.
Uniqueness
N-[2-(phenylsulfanyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is unique due to its combination of a phenylsulfanyl group and a tetraazolylmethyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C18H25N5OS |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-(2-phenylsulfanylethyl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C18H25N5OS/c24-17(19-11-12-25-16-7-3-1-4-8-16)13-18(9-5-2-6-10-18)14-23-15-20-21-22-23/h1,3-4,7-8,15H,2,5-6,9-14H2,(H,19,24) |
InChI Key |
DFURGZNIULENEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NCCSC2=CC=CC=C2)CN3C=NN=N3 |
Origin of Product |
United States |
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